Diethyl imidazole-2,4-dicarboxylate

Description

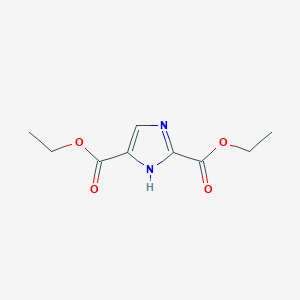

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1H-imidazole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-7(11-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATNVKATWLZAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467248 | |

| Record name | 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86724-13-2 | |

| Record name | 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Diethyl Imidazole 2,4 Dicarboxylate

Analysis of Reactive Sites and Functional Group Interconversions

Diethyl imidazole-2,4-dicarboxylate is a heterocyclic aromatic compound featuring an imidazole (B134444) ring substituted with two ethyl ester groups at positions 2 and 4. The chemical reactivity of this molecule is governed by the interplay of these distinct structural features. The imidazole ring, while inherently aromatic and electron-rich, is influenced by the electron-withdrawing nature of the two carboxylate groups. This electronic arrangement creates several reactive sites susceptible to various transformations.

The primary sites for chemical reactions are:

The Ester Groups: The carbonyl carbons of the ethyl ester groups at positions C2 and C4 are electrophilic and are primary targets for nucleophilic acyl substitution. This allows for interconversion into other functional groups.

The Imidazole Ring: The nitrogen atoms of the imidazole ring possess lone pairs of electrons, rendering them nucleophilic and basic. The carbon atoms of the ring, particularly the C5 position, can undergo electrophilic substitution reactions, such as halogenation. rsc.orgrsc.orgpsu.edu

Functional group interconversions are key reactions for this compound. The ester functionalities can be hydrolyzed to form the corresponding dicarboxylic acid or reduced to yield diols. Furthermore, the ester groups can be substituted by other nucleophiles. The imidazole ring itself can be modified, for instance, through hydrogenation of the ring under certain conditions or through substitution reactions like bromination and chlorination at the C5 position. rsc.orgrsc.orgpsu.edu

Oxidation Reactions

The oxidation of this compound primarily involves the conversion of its ester groups into carboxylic acids. The imidazole ring itself can also be susceptible to oxidation under specific conditions. nih.gov

The most prominent oxidation-related transformation is the hydrolysis of the two ethyl ester groups to yield imidazole-2,4-dicarboxylic acid. This reaction represents a fundamental functional group interconversion, converting the diester into a diacid. This transformation is typically achieved through saponification, a base-catalyzed hydrolysis process. Research has shown that using one equivalent of a dilute base like sodium hydroxide (B78521) can lead to the selective hydrolysis of a single ester group, highlighting the need for controlled conditions to achieve the full conversion to the dicarboxylic acid. rsc.orgrsc.org

The conversion of this compound to imidazole-2,4-dicarboxylic acid is achieved via hydrolysis, typically under basic conditions. While strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide are generally mentioned as capable of oxidizing the compound, the specific transformation to the diacid relies on hydrolysis. For the imidazole ring itself, oxidizing agents such as hydrogen peroxide have been shown to cause oxidation in related imidazole-containing structures. nih.gov

| Transformation | Product | Reagents & Conditions |

| Ester Hydrolysis | Imidazole-2,4-dicarboxylic acid | Typically requires more than two equivalents of a strong base like sodium hydroxide in an aqueous or mixed aqueous-organic solvent system, followed by acidification. |

| Ring Oxidation | Various oxidized imidazole derivatives | Can occur with reagents like hydrogen peroxide, potentially leading to degradation of the imidazole ring. nih.gov |

Reduction Reactions

Reduction reactions of this compound target the electron-deficient ester groups, converting them into primary alcohols.

The reduction of both ester groups on the imidazole scaffold leads to the formation of imidazole-2,4-dimethanol. This reaction is a complete reduction of the carboxylate functionalities, transforming the diester into a diol. This conversion is a key method for accessing the corresponding di-alcohol derivative, which can serve as a building block for further synthetic modifications.

The choice of reducing agent is critical for achieving the desired transformation of the ester groups to alcohols. Strong hydride donors are required for this reduction.

| Reducing Agent | Selectivity and Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, and other carbonyl compounds. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). | Imidazole-2,4-dimethanol |

| Sodium Borohydride (NaBH₄) | Generally considered a milder reducing agent, often selective for aldehydes and ketones over esters. However, under specific conditions such as in the presence of certain additives or at higher temperatures, it can reduce esters. nih.gov Its use for this specific transformation would require carefully optimized conditions to ensure complete reduction. | Imidazole-2,4-dimethanol |

The high reactivity of agents like LiAlH₄ ensures the complete reduction of both ester groups to the corresponding primary alcohols. imperial.ac.uk

Nucleophilic Substitution Reactions

The ester functionalities at the C2 and C4 positions of the imidazole ring are susceptible to nucleophilic attack, allowing for the substitution of the ethoxy groups with a range of nucleophiles. This reactivity is a cornerstone for the derivatization of the this compound scaffold.

The ester groups of this compound can be substituted by nitrogen and sulfur nucleophiles, such as amines and thiols, typically under basic conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and the formation of a new amide or thioester bond.

While the general principle of this transformation is well-established, specific studies detailing the reaction of this compound with a wide array of amines and thiols, including detailed reaction conditions and yields, are not extensively documented in the reviewed literature. However, based on analogous reactions with similar heterocyclic esters, it is anticipated that primary and secondary amines would react readily. For instance, the reaction with a primary amine like benzylamine (B48309) would be expected to yield the corresponding N,N'-dibenzylimidazole-2,4-dicarboxamide. Similarly, a reaction with a thiol such as thiophenol in the presence of a suitable base would likely produce the corresponding dithioate. The reactivity of these nucleophiles would be influenced by their nucleophilicity and steric hindrance.

The conversion of this compound to its corresponding dicarboxamide derivatives is a key transformation for accessing compounds with potential biological activity. The synthesis of imidazole-4,5-dicarboxamides has been reported, often starting from imidazole-4,5-dicarboxylic acid, which is then activated, for example with thionyl chloride, before reaction with amines. nih.govresearchgate.net For instance, the reaction of imidazole-4,5-dicarboxylic acid with two equivalents of an amine like isobutylamine (B53898) or benzylamine can lead to the formation of the corresponding dicarboxamide. researchgate.net

Direct amidation of this compound with amines is also a feasible route, although specific examples in the literature are scarce. The reaction would likely require elevated temperatures or the use of a catalyst to facilitate the substitution of the ethoxy groups. The reactivity of the amine plays a crucial role; for example, primary benzylamines are noted to be highly reactive, which can make selective reactions challenging. nih.gov The synthesis of dissymmetrically substituted imidazole dicarboxamides can be a complex process, often requiring multi-step procedures to control the sequential addition of different amines. nih.gov

Table 1: Synthesis of Imidazole Dicarboxamide Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Imidazole-4,5-dicarboxylic acid | SOCl₂, Toluene, DMF (cat.); then isobutylamine or benzylamine | Imidazole-4,5-dicarboxamide derivatives | 68-73% | researchgate.net |

| Imidazole-4,5-dicarboxylic acid | SOCl₂, Toluene, DMF (cat.); then various anilines and benzylamines | Dissymmetrically disubstituted Imidazole-4,5-dicarboxamides | 60-80% | nih.gov |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. However, the presence of two electron-withdrawing ester groups at positions 2 and 4 deactivates the ring towards electrophilic attack. Despite this deactivation, halogenation at the C5 position has been reported.

Specifically, this compound reacts with bromine or chlorine in chloroform (B151607) containing triethylamine (B128534) to yield the corresponding diethyl 5-bromo- or 5-chloroimidazole-2,4-dicarboxylate. rsc.org The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the halogen acts as the electrophile. rsc.org

Metal-Catalyzed Transformations and C-H Activation Strategies

Metal-catalyzed cross-coupling reactions and C-H activation strategies represent powerful tools for the functionalization of heterocyclic compounds. For imidazoles, nickel- and palladium-catalyzed reactions have been employed for C-H arylation and alkenylation. rsc.org These methods often involve the direct coupling of the imidazole core with various partners, such as phenol (B47542) or enol derivatives. rsc.org

While the C-H activation of the imidazole ring is a known strategy, specific examples utilizing this compound as the substrate are not explicitly detailed in the surveyed literature. The presence of the ester groups might influence the catalytic cycle and the regioselectivity of such transformations. Palladium-catalyzed decarboxylative cross-coupling reactions have also been developed for azaaryl carboxylates, offering an alternative route for functionalization. nih.gov However, the application of this methodology to this compound has not been specifically reported. Further research is needed to explore the potential of metal-catalyzed transformations for the direct functionalization of the this compound core.

Cycloaddition Reactions Involving the Imidazole Core or Ester Groups

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. youtube.com The imidazole ring, with its pi-electron system, could potentially participate in cycloaddition reactions either as a diene or a dienophile. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a well-known transformation for forming six-membered rings. youtube.com Similarly, 1,3-dipolar cycloadditions provide access to five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgijrpc.com

Despite the theoretical potential, the participation of this compound in cycloaddition reactions is not well-documented in the available literature. The electron-withdrawing nature of the ester groups would likely render the imidazole ring electron-deficient, potentially making it a suitable component in inverse-electron-demand Diels-Alder reactions. However, no specific examples of such reactions involving this compound have been found. The ester groups themselves are generally not reactive in common cycloaddition reactions. Therefore, the exploration of cycloaddition chemistry with this compound remains an area for future investigation.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Spectroscopic Analysis for Structure Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is a cornerstone for the structural verification of synthesized organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework of Diethyl imidazole-2,4-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule. For this compound, the spectra would reveal characteristic signals for the ethyl ester groups and the protons on the imidazole (B134444) ring. While specific data for this exact isomer is not publicly detailed, analysis of analogous compounds like Diethyl pyrrole-2,5-dicarboxylate provides expected chemical shift values. mdpi.com The ethyl groups would show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. mdpi.com The imidazole ring protons, including the N-H proton, would appear as distinct signals, with the N-H signal disappearing upon D₂O exchange. nih.gov

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Diethyl Ester Moieties Use the dropdown to select a nucleus and view typical chemical shift ranges for the ethyl ester groups found in similar heterocyclic compounds.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would confirm the presence of the ester and imidazole functionalities. A strong absorption band is expected in the range of 1700-1730 cm⁻¹ for the C=O (carbonyl) stretching of the two ethyl ester groups. nih.gov Another significant band would be the N-H stretching vibration of the imidazole ring, typically appearing around 3400 cm⁻¹. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for Imidazole Derivatives Click on the functional groups to highlight the corresponding expected absorption ranges in the table.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition. The molecular formula of this compound is C₉H₁₂N₂O₄, corresponding to a molecular weight of approximately 212.20 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass with high precision.

X-ray Crystallography of this compound and its Derivatives

While the specific crystal structure of this compound is not widely published, studies on related imidazole derivatives, such as 2-diazoimidazole-4,5-dicarbonitrile, demonstrate the detailed information that can be obtained. researchgate.net Such analyses reveal the planarity of the imidazole ring and the spatial orientation of its substituents. researchgate.net The crystal packing is influenced by intermolecular forces like hydrogen bonding, which can involve the imidazole N-H group and the oxygen atoms of the carboxylate groups. nih.gov

Interactive Table: Example Crystallographic Data for an Imidazole Derivative (2-diazoimidazole-4,5-dicarbonitrile) Explore the different crystallographic parameters by hovering over the data points in this representative table.

Source: Adapted from data on 2-diazoimidazole-4,5-dicarbonitrile. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity verification of this compound from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. mdpi.com

Column Chromatography: For purification on a larger scale, silica (B1680970) gel column chromatography is a standard technique. nih.gov The compound is separated from impurities based on its differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (a solvent or solvent mixture). nih.gov

Gas Chromatography (GC): The purity of volatile derivatives, such as Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate, is often assessed using Gas Chromatography (GC), where purities of over 98% are commonly reported. labproinc.com This technique separates compounds based on their boiling points and interactions with the stationary phase within the column, providing a quantitative measure of purity.

Synthesis and Exploration of Derivatives, Analogues, and Hybrid Compounds

Modifications at the Imidazole (B134444) Ring (e.g., Alkyl Substitutions at C-2)

The imidazole ring of diethyl imidazole-2,4-dicarboxylate is amenable to various substitutions, allowing for the fine-tuning of its chemical properties. One common strategy involves the introduction of different functional groups at various positions on the ring.

Halogenation is a key modification that has been successfully applied. For instance, diethyl 5-bromoimidazole-2,4-dicarboxylate and its chloro-analogue have been synthesized. rsc.org The synthesis starts with diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate, which undergoes diazotization. rsc.org Subsequent reaction with copper(I) chloride or bromide introduces the halogen at the C-5 position. rsc.org The protective p-methoxybenzyl group can then be removed via hydrogenation to yield the desired diethyl 5-haloimidazole-2,4-dicarboxylate. rsc.org

Beyond halogenation, other synthetic strategies allow for regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org Metal-catalyzed reactions and multi-component reactions are among the modern synthetic methods that enable the efficient preparation of structurally diverse imidazole derivatives. rsc.orgjopir.in For example, reacting imidamides with carboxylic acids in the presence of a copper catalyst can form imidazoles with specific substitutions at the C-2 and C-4 positions. rsc.org Furthermore, the introduction of alkylamino chains has been shown to improve the solubility and reactivity of imidazole derivatives in polar protic solvents, facilitating further chemical transformations.

Synthesis of Asymmetric Imidazole Dicarboxamide Derivatives

The conversion of the dicarboxylate esters into dicarboxamide derivatives represents a significant area of research, particularly in the development of enzyme inhibitors. A notable example is the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro). nih.govrsc.org

The synthesis is a multi-step process that begins with the oxidation of benzimidazole (B57391) or 2-methylbenzimidazole (B154957) using hydrogen peroxide under acidic conditions to yield the corresponding imidazole-4,5-dicarboxylic acid derivatives. nih.gov From this dicarboxylic acid, a series of reactions are carried out to build the asymmetric amides. This typically involves activating one carboxylic acid group and reacting it with a specific amine, followed by the activation and reaction of the second carboxylic acid group with a different amine. nih.gov

This approach has led to the creation of a library of compounds, with their inhibitory activities evaluated against the target enzyme. The research identified that specific substitutions are crucial for potency. For example, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) was found to be the most potent inhibitor in its series against the SARS-CoV-2 main protease. nih.govrsc.org

Table 1: Inhibitory Activity of Asymmetric Imidazole-4,5-Dicarboxamide Derivatives against SARS-CoV-2 MPro

This table is interactive and can be sorted by clicking on the column headers.

| Compound | Substituent at C2 | Amide 1 (at C5) | Amide 2 (at C4) | IC₅₀ (µM) nih.gov |

|---|---|---|---|---|

| 5a2 | Methyl | N-(4-Chlorophenyl) | Morpholine-4-carbonyl | 4.79 ± 1.37 |

| Ebselen | - | - | - | 0.04 ± 0.013 |

Design and Synthesis of Imidazole-Containing Hybrid Molecules

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. The imidazole scaffold is a popular component in such designs. nih.govnih.gov

One example is the synthesis of imidazole-chromone hybrids. nih.gov These molecules were synthesized through a Diels-Alder cycloaddition reaction involving styrylchromone molecules that incorporate an imidazole nucleus. nih.gov The resulting tricyclic molecules were evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov The study found that the cyclized hybrid compounds had significantly enhanced biological activity compared to their precursors. nih.gov

Another class of hybrid molecules are imidazole-coumarin conjugates. mdpi.com These compounds were synthesized by linking imidazole and coumarin (B35378) derivatives with a thio-methylene (-SCH₂–) bridge. mdpi.com These hybrids were investigated for their antiviral activity, with several showing promising results against the hepatitis C virus. mdpi.com

Table 2: Biological Activity of Imidazole-Chromone Hybrid Compounds

This table is interactive and can be sorted by clicking on the column headers.

| Compound | Target Enzyme | IC₅₀ (µM) nih.gov | Standard Inhibitor | IC₅₀ (µM) of Standard nih.gov |

|---|---|---|---|---|

| 4c | Acetylcholinesterase (AChE) | 3.93 | Tacrine | - |

| 4c | Butyrylcholinesterase (BChE) | 9.41 | Tacrine | - |

| 4c | α-glucosidase | 9.61 | Acarbose | - |

Structure-Activity Relationship (SAR) Studies of Functionalized Imidazole Dicarboxylates

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the rational design of more potent and selective molecules. jopir.in For imidazole derivatives, SAR studies have provided crucial insights.

In the case of imidazole-5-carboxylic acid derivatives studied as angiotensin II AT₁ receptor antagonists, both 2D and 3D quantitative structure-activity relationship (QSAR) models were developed. nih.govnih.gov These studies revealed that certain chemical descriptors are positively correlated with biological activity. For instance, descriptors such as the count of methyl groups (SsCH₃Count), the number of five-membered chains (5Chain Count), and the count of hydrogen bond acceptors (H-acceptor count) were found to be beneficial for the antagonistic activity. nih.gov This suggests that increasing the values of these descriptors could lead to more potent compounds. nih.govnih.gov

Table 3: Statistical Results of 2D-QSAR Model for Imidazole-5-Carboxylic Acid Derivatives

This table is interactive and can be sorted by clicking on the column headers.

| Statistical Parameter | Value nih.gov | Description |

|---|---|---|

| r² | 0.8040 | Coefficient of determination |

| pred_r² | 0.7764 | Predictive ability of the model |

SAR studies on the imidazole-coumarin hybrids also yielded valuable information. mdpi.com It was established that the presence of a hydrogen atom at the N(1) position of the imidazole ring was crucial for higher selectivity. mdpi.com Furthermore, the type and position of substituents on the coumarin moiety significantly impacted the anti-HCV activity, with electron-withdrawing groups like chloro, fluoro, and bromo groups enhancing potency. mdpi.com These findings highlight the importance of specific structural features for the biological function of these imidazole-based compounds.

Applications in Advanced Organic Synthesis and Materials Science

Diethyl Imidazole-2,4-dicarboxylate as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile building block in the field of synthetic chemistry, providing a valuable scaffold for the construction of more complex molecules. Its inherent structure, featuring a difunctionalized imidazole (B134444) core, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of intricate molecular architectures that are often pursued for their potential biological activity or material properties.

The reactivity of the this compound allows for the creation of diverse derivatives tailored for specific applications. The ester groups can undergo reactions such as reduction to alcohols or substitution with other functional groups, while the imidazole ring itself can be subject to further functionalization. This flexibility is crucial for synthetic chemists aiming to build complex molecular frameworks.

Precursor for the Development of Pharmaceuticals and Agrochemicals

The imidazole ring is a common motif in many biologically active compounds, and this compound is a valuable precursor for the synthesis of new pharmaceutical and agrochemical agents. chemimpex.com Its derivatives are explored in medicinal chemistry for a range of therapeutic areas. For instance, research has investigated its use in creating compounds aimed at treating neurological disorders. chemimpex.com

In the agrochemical sector, derivatives of this compound are utilized in the development of products designed to protect crops. chemimpex.com The structural framework of this compound can be modified to create effective fungicides and herbicides, contributing to increased agricultural productivity. chemimpex.comnbinno.com For example, a related compound, Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate, is a known building block for fungicides like flutriafol. nbinno.com

Table 1: Applications of this compound Derivatives

| Application Area | Example of Derivative Use | Research Focus |

|---|---|---|

| Pharmaceuticals | Synthesis of compounds for neurological disorders. chemimpex.com | Modulation of neurotransmitter systems. chemimpex.com |

| Agrochemicals | Formulation of fungicides and herbicides. chemimpex.comnbinno.com | Enhancing crop protection and productivity. chemimpex.com |

Role in the Synthesis of Heterocyclic Compounds and Diverse Organic Structures

The chemical nature of this compound makes it an excellent starting material for the synthesis of a wide array of other heterocyclic compounds. The imidazole core can undergo various reactions, including cycloadditions and substitutions, to generate more complex ring systems. wjpsonline.com The ester functionalities provide convenient handles for further chemical modifications, allowing for the construction of diverse organic structures. The synthesis of substituted imidazoles is a significant area of research due to their prevalence in functional molecules. rsc.org

Applications in the Development of Functional Materials

The utility of this compound extends beyond biological applications into the realm of materials science. Its structural features are leveraged to create novel materials with specific, enhanced properties.

Table 2: Performance of Imidazole-Based Dyes in DSSCs

| Dye Code | Substituent on Imidazole Ring | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PP3 | Alkyl chain | 2.01% | researchgate.netekb.eg |

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as environmentally friendly solvents and electrolytes. nih.govnih.gov Imidazole-based structures are a cornerstone in the design of many ionic liquids due to the stability of the resulting imidazolium (B1220033) cation. nih.govmdpi.com this compound can serve as a precursor for the synthesis of functionalized imidazolium-based ionic liquids. By modifying the ester groups and alkylating the nitrogen atoms of the imidazole ring, a wide variety of dicationic and other complex ionic liquids can be prepared. nih.govmdpi.com These ILs can be designed to have specific properties, such as hydrophobicity or specific catalytic activity. nih.govnih.gov

This compound and its derivatives are used in the creation of advanced polymers with desirable characteristics. chemimpex.com The rigid imidazole ring, when incorporated into a polymer backbone, can enhance the thermal stability and mechanical strength of the resulting material. chemimpex.comdntb.gov.ua Coordination polymers, a class of materials with metal ions linked by organic ligands, have been synthesized using imidazole-dicarboxylate ligands. acs.orgresearchgate.net These materials can form robust two-dimensional or three-dimensional networks with high thermal stability. For instance, a cadmium-based metal-organic framework containing an imidazole-dicarboxylate ligand was found to be stable up to 330 °C. researchgate.net Similarly, copper(II) coordination polymers based on 2-propyl-1H-imidazole-4,5-dicarboxylate have also been synthesized and studied for their thermal properties. dntb.gov.ua

Organocatalysis and Ligand Development

The potential utility of this compound in catalysis is largely inferred from the well-established chemistry of related imidazole compounds. Imidazole and its derivatives are crucial in the synthesis of NHCs, which are a prominent class of organocatalysts and are also widely used as ligands for transition metals. capes.gov.br

N-Heterocyclic Carbene (NHC) Precursors:

N-heterocyclic carbenes are highly effective catalysts for a variety of organic transformations. They are typically generated from imidazolium salts, which can be synthesized from imidazole derivatives. nih.gov The general synthetic route involves the alkylation of the nitrogen atoms of the imidazole ring. researchgate.net While there is extensive literature on the synthesis of NHCs from various imidazole precursors, specific examples detailing the conversion of this compound to an NHC for catalytic purposes are not readily found. The electronic properties of the ester groups at the 2 and 4 positions would likely influence the stability and catalytic activity of any derived NHC.

Ligand Development for Transition Metal Catalysis:

The imidazole scaffold is a common feature in ligands used for transition metal-catalyzed reactions. beilstein-journals.orgnih.gov The nitrogen atoms of the imidazole ring can coordinate to metal centers, and functional groups on the ring can be modified to tune the steric and electronic properties of the resulting catalyst. researchgate.net

Research has shown that various imidazole-dicarboxylate derivatives can act as ligands to form coordination polymers and metal-organic frameworks (MOFs) with catalytic applications. For instance, complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate with copper, nickel, iron, and cobalt have been synthesized and evaluated for their catalytic activity in the reduction of p-nitrophenol. tandfonline.com Similarly, frameworks built from 2-ethyl-1H-imidazole-4,5-dicarboxylic acid have been reported. acs.org These studies highlight the potential of the imidazole-dicarboxylate structure in creating novel catalytic materials. However, specific studies detailing the use of this compound as a ligand for homogeneous or heterogeneous catalysis are not prominent in the reviewed literature. The general reactivity of the compound includes oxidation to imidazole-2,4-dicarboxylic acid and reduction of the ester groups to alcohols, which could provide pathways to different types of ligands.

While the direct application of this compound in organocatalysis and as a primary ligand in well-defined catalytic systems remains an area with limited specific research, the foundational chemistry of imidazole derivatives suggests its potential as a precursor for developing novel catalysts and ligands. Further research is necessary to fully explore and document the catalytic applications of this specific compound.

Medicinal Chemistry and Biological Activity of Imidazole Dicarboxylate Derivatives

Enzyme Inhibition Studies

The structural features of diethyl imidazole-2,4-dicarboxylate, particularly its imidazole (B134444) core and dual ester groups, make it a versatile candidate for interacting with biological macromolecules. The ester functionalities can enhance its ability to cross biological membranes, facilitating access to intracellular targets where it can modulate the function of various enzymes.

Derivatives of imidazole are recognized for their capacity to act as enzyme inhibitors, thereby influencing various biochemical pathways. The imidazole nucleus is a key component in several clinically used drugs and is known to interact with a wide range of enzymes. For instance, compounds containing the imidazole scaffold have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in the progression of neurological disorders like Alzheimer's disease. mdpi.com The design of such inhibitors often involves creating hybrid molecules that combine the imidazole core with other pharmacologically active structures, such as thiazolidinone, to enhance their inhibitory potential. mdpi.com

Furthermore, the imidazole ring is a structural component of the amino acid histidine, which frequently plays a vital role in the catalytic sites of enzymes. This inherent biological relevance allows synthetic imidazole derivatives to act as competitive or non-competitive inhibitors by binding to enzyme active sites. Research has also explored imidazole derivatives as modulators of G-protein coupled receptors and as positive allosteric modulators of GABA-A receptors, indicating their broad potential to influence cellular signaling pathways. nih.govnih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Imidazole derivatives have emerged as promising inhibitors of this enzyme. mdpi.com Computational and in vitro studies have demonstrated that the imidazole scaffold can effectively fit into the active site of SARS-CoV-2 Mpro. nih.govbohrium.com

A study focused on asymmetric imidazole-4,5-dicarboxamide derivatives revealed significant inhibitory activity against the SARS-CoV-2 main protease. nih.govrsc.org These compounds were designed to interact with the enzyme's active site, and their inhibitory mechanisms were confirmed through enzyme kinetic studies. nih.gov The most potent compound from this series, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, demonstrated noteworthy activity. nih.govrsc.org

| Compound | Structure | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5a2 (N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide) | Asymmetric imidazole-4,5-dicarboxamide with p-chloro phenyl amide | 4.79 ± 1.37 | nih.govrsc.org |

| 5a6 | Asymmetric imidazole-4,5-dicarboxamide derivative | 22.86 ± 8.4 | nih.gov |

| 5b6 | Asymmetric imidazole-4,5-dicarboxamide derivative | 44.2 ± 4.61 | nih.gov |

| Ebselen (Reference) | Organoselenium compound | 0.04 ± 0.013 | nih.govrsc.org |

Molecular docking studies have further elucidated the binding interactions, showing that these compounds can form hydrogen bonds and other interactions with key amino acid residues, such as Cys145, in the catalytic site of the protease. nih.govbohrium.com The presence of electronegative atoms and multiple ring structures in the derivatives appears to enhance their binding affinity. nih.gov

Imidazole-containing compounds are well-known for their interactions with cytochrome P450 (CYP450) enzymes. nih.govnih.gov Many antifungal drugs bearing an imidazole moiety function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov This inhibition disrupts membrane integrity and halts fungal growth.

Studies on various antifungal imidazole derivatives, such as ketoconazole (B1673606) and miconazole, have shown that they can be potent, albeit often nonselective, inhibitors of multiple human CYP450 isoforms. nih.gov This interaction is crucial, as it can lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes. The nitrogen atom (N-3) of the imidazole ring is known to coordinate with the heme iron atom in the active site of CYP450 enzymes, which is the basis for their inhibitory activity. While specific studies on this compound are limited in this context, the inherent properties of the imidazole scaffold suggest a potential for similar interactions. Molecular docking studies on related thiazole (B1198619) derivatives against fungal CYP51 have shown favorable binding energies, supporting the role of such heterocyclic compounds as inhibitors of this enzyme class. nih.gov

Potential Therapeutic Applications

The ability of imidazole dicarboxylate derivatives to interact with various biological targets has led to the exploration of their therapeutic potential in several key areas, including cancer and infectious diseases.

The imidazole scaffold is a prominent feature in many anticancer agents. nih.gov Derivatives are being developed to target various mechanisms involved in cancer progression, including cell proliferation, angiogenesis, and metastasis. nih.gov Research into structurally related quinoline (B57606) dicarboxylates has provided insights into the potential of these structures. A series of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was synthesized and evaluated for antiproliferative activity against several human cancer cell lines. nih.gov

One derivative containing a 3,4,5-trimethoxystyryl moiety exhibited particularly potent antitumor activity, with IC₅₀ values comparable or superior to the standard chemotherapy drug cisplatin. nih.gov Similarly, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a bioisostere of imidazole dicarboxylate, have demonstrated significant antiproliferative effects against breast cancer cell lines. researchgate.net Structure-activity relationship (SAR) studies on various imidazole derivatives indicate that the nature and position of substituents on the core ring system are critical for cytotoxic activity. nih.govnih.gov For example, the presence of electron-withdrawing groups on terminal phenyl rings has been shown to be beneficial for improving antitumor activity in certain series. nih.gov

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | Derivative with 3,4,5-trimethoxystyryl moiety | A549 (Lung) | 2.38 | nih.gov |

| HT29 (Colon) | 4.52 | nih.gov | ||

| T24 (Bladder) | 9.86 | nih.gov | ||

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives | Compound 2b | T47D (Breast) | 2.3 | researchgate.net |

| Compound 2k | T47D (Breast) | 7.1 | researchgate.net |

Malaria remains a significant global health challenge, and the search for new antimalarial agents is ongoing. Heterocyclic compounds, including those with an imidazole core, have been a fertile ground for this research. While direct studies on the antimalarial efficacy of this compound are not extensively documented, related structures have shown considerable promise.

For example, a computational study screened a series of imidazole derivatives based on the 7-chloro-4-aminoquinoline framework and identified several compounds with high binding affinity for key malarial targets. nih.gov Other research has focused on different heterocyclic systems with similar substitution patterns. A series of thiazole derivatives, which share structural similarities with imidazoles, yielded compounds with high potency against the chloroquine-sensitive Plasmodium falciparum 3D7 strain and low cytotoxicity. nih.gov SAR studies in this area have shown that modifications to amide groups and the substitution pattern on aromatic rings are critical for antimalarial activity. nih.gov Furthermore, 1-imino derivatives of acridinediones have been prepared and demonstrated to be highly active antimalarial agents in both rodent and primate models, highlighting the broad potential of complex heterocyclic systems in this therapeutic area. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

The imidazole nucleus is a critical scaffold in the development of antimicrobial agents. While extensive research exists for the broader class of imidazole derivatives, specific data on this compound is focused on its agricultural applications as a fungicide. Its potential in enhancing crop protection highlights its inherent antifungal capabilities.

The broader family of imidazole dicarboxylates and related structures demonstrates significant antimicrobial potential. For instance, the closely related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, serves as a key intermediate in the synthesis of various antimicrobial drugs. chemimpex.com It is utilized as a building block for potent antifungal agents like Voriconazole, Posaconazole, and Isavuconazole, as well as various antibacterial agents. nbinno.com

Further studies on related structures reinforce the antimicrobial prospects of this chemical class. Imidazolium-based dicationic ionic liquids that incorporate dicarboxylate anions have shown activity against various yeasts and bacteria, including Staphylococcus aureus. nih.gov Research into other imidazole derivatives has revealed broad-spectrum antibacterial and antifungal activities. nih.govnih.gov Specifically, certain halogenated imidazole derivatives have demonstrated potent efficacy against numerous clinical strains of Candida spp. and also show inhibitory activity against Mycobacterium tuberculosis. nih.gov The mechanism for antifungal action in many imidazole-based drugs is the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. nih.gov

Table 1: Antimicrobial Activity Profile of Related Imidazole Derivatives

| Compound Class | Activity Type | Target Organisms/Details | Source(s) |

|---|---|---|---|

| This compound | Fungicidal | Explored for agricultural crop protection. | |

| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Antibacterial, Antifungal | Intermediate for drugs like Voriconazole and Posaconazole. | chemimpex.comnbinno.com |

| Imidazolium (B1220033) Dicationic Liquids with Dicarboxylate Anions | Antibacterial, Antifungal | Active against S. aureus and various Candida species. | nih.gov |

| Halogenated Imidazole Derivatives | Antifungal, Antitubercular | MIC90 of 1 mg/L against Candida spp.; MICs of 4-64 mg/L against M. tuberculosis. | nih.gov |

Modulation of Neurotransmitter Systems for Neurological Disorders

This compound has been identified as a promising compound in pharmaceutical research, particularly as a lead for discovering drugs that target neurological disorders. Studies have indicated that its biological activity includes the ability to modulate neurotransmitter systems. A closely related analog, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is also specifically utilized in research for its capacity to modulate these systems, underscoring the importance of this chemical structure in neuropharmacology. chemimpex.com The potential to alter key neurotransmitter pathways suggests therapeutic applications for conditions such as depression and anxiety.

Analgesic Effects through NMDA Receptor Complex Ligand Activity

While direct studies on the analgesic properties of this compound are not extensively documented, research on its parent compound, imidazole-4,5-dicarboxylic acid, provides strong evidence for its potential in pain management. Derivatives of imidazole-4,5-dicarboxylic acid are recognized as new ligands for the glutamate (B1630785) N-methyl-D-aspartate (NMDA) receptor complex. eco-vector.comogarev-online.ru Activation of NMDA receptors is a key factor in the development of both acute and chronic pain, making antagonists of this receptor a significant area of interest for developing new analgesics. ogarev-online.ru

In experimental models of acute pain, these imidazole-4,5-dicarboxylic acid derivatives have demonstrated a significant, dose-dependent analgesic effect. eco-vector.com Their conformational rigidity is believed to allow for increased selectivity in their interaction with the NMDA receptor, which could lead to reduced side effects compared to other NMDA antagonists. ogarev-online.ru This activity presents a promising avenue for the development of novel, non-opioid analgesics from this class of compounds. nih.gov

Antiparkinsonian Activity via Dopaminergic Transmission Suppression

The therapeutic potential of imidazole dicarboxylates extends to neurodegenerative conditions such as Parkinson's disease. Research has focused on derivatives of imidazole-4,5-dicarboxylic acid, which are ligands of the glutamate NMDA receptor complex. rrpharmacology.rusemanticscholar.org The mechanism of their antiparkinsonian action is linked to their influence on dopaminergic neurotransmission. rrpharmacology.rurrpharmacology.ru

In experimental models, these compounds have shown a significant, dose-dependent antiparkinsonian effect. rrpharmacology.ru Studies using the haloperidol-induced catalepsy model in rats, a method for evaluating extrapyramidal disorders, demonstrated that these derivatives could effectively reduce the severity of catalepsy. rrpharmacology.rusemanticscholar.org This effect is attributed to the modulation of dopaminergic transmission. rrpharmacology.ruresearchgate.net Given that excessive NMDA receptor activity can contribute to excitotoxicity and neurodegeneration, the development of selective NMDA ligands from the imidazole-4,5-dicarboxylic acid family is a promising strategy for creating safer and more effective therapies for Parkinson's disease. semanticscholar.org

Table 2: Investigated Neurological Activities of Imidazole Dicarboxylate Derivatives

| Activity | Compound Class | Mechanism/Model | Key Findings | Source(s) |

|---|---|---|---|---|

| Neurotransmitter Modulation | This compound | Not specified | Identified as a lead compound for neurological disorders. | |

| Analgesic | Imidazole-4,5-dicarboxylic acid derivatives | NMDA receptor complex ligand | Demonstrated dose-dependent analgesic effects in pain models. | eco-vector.comogarev-online.ru |

| Antiparkinsonian | Imidazole-4,5-dicarboxylic acid derivatives | Dopaminergic transmission suppression; NMDA receptor ligand | Reduced catalepsy in haloperidol-induced models. | rrpharmacology.rusemanticscholar.orgrrpharmacology.ru |

Research on Mechanism of Action and Molecular Target Identification

Interaction with Specific Intracellular Proteins

The biological effects of this compound stem from its ability to interact with specific molecular targets within the cell. Its mechanism of action involves engaging with intracellular proteins, including enzymes, thereby modulating their activity and influencing various biochemical pathways.

Research has specifically investigated the inhibitory effects of this compound on enzymes involved in metabolic pathways. One study demonstrated that this compound effectively reduced enzyme activity in a dose-dependent manner. This capacity for enzyme inhibition suggests its potential as a therapeutic agent for metabolic disorders and as a tool for studying cellular processes. The imidazole ring itself is a key component in many biomolecules, such as the amino acid histidine, and it participates in various noncovalent interactions with proteins. nih.gov

Cytotoxicity and Cellular Effects in Biological Assays

The investigation into the biological activities of imidazole dicarboxylate derivatives has revealed potential for cytotoxic effects and specific cellular interactions. While comprehensive data on this compound is still emerging, research on structurally related compounds provides insight into the potential mechanisms of action.

Studies have indicated that imidazole derivatives similar to this compound (DEID) demonstrate significant cytotoxic effects against certain cancer cell lines. For instance, noteworthy activity has been observed in breast cancer cell lines, such as MCF-7. The proposed mechanism for this cytotoxicity involves the induction of programmed cell death through the activation of apoptotic pathways. This process is believed to be linked to interactions with nuclear DNA and the modulation of intracellular levels of reactive oxygen species (ROS).

Direct research on this compound has shown that it can inhibit specific enzymes that are part of inflammatory pathways. The structural characteristics of the compound are thought to enable effective interaction with the active sites of these enzymes. The ester groups present in the molecule may enhance its ability to cross biological membranes, facilitating its access to intracellular targets where it can modulate enzyme activity and influence biochemical pathways.

The following table summarizes the reported biological activities and cellular effects for this compound and related derivatives.

Table 1: Summary of Biological Activities for Imidazole Dicarboxylate Derivatives

| Compound/Derivative Class | Assay/Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Imidazole Derivatives (Similar to DEID) | Breast Cancer Cell Line (MCF-7) | Significant cytotoxic effects. | Activation of apoptotic pathways; modulation of reactive oxygen species (ROS) levels. |

Computational and Theoretical Studies of Diethyl Imidazole 2,4 Dicarboxylate

Molecular Docking and Binding Affinity Analysis for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of a small molecule like Diethyl imidazole-2,4-dicarboxylate to a biological target, thereby suggesting its potential therapeutic efficacy.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of such analyses can be illustrated through studies on related imidazole (B134444) derivatives. For instance, computational studies on other imidazole-based compounds have successfully predicted their binding affinities and interactions with various protein targets. A study on a thiophene-based dicarboxylate, which shares structural similarities, exhibited antibacterial activity with a docking score of -5.7 kcal/mol against Pseudomonas syringae effector protein AvrRps4, comparable to the antibiotic ampicillin (B1664943) (-5.8 kcal/mol). Such studies are fundamental in screening potential drug candidates and understanding their mechanism of action at a molecular level.

Beyond just predicting the binding pose, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For a molecule like this compound, the imidazole core and the two ethyl ester groups would be key determinants of its interaction profile. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The ester groups can also participate in hydrogen bonding and other polar interactions. For example, in the aforementioned study of a related thiophene (B33073) dicarboxylate, the stability of the ligand-protein complex was enhanced by the formation of two hydrogen bonds with the amino acid residues ASN236 and ARG199 of the target protein. A hypothetical ligand-protein interaction profile for this compound would similarly map out the key amino acid residues involved in its binding, providing a detailed picture of its interaction within a protein's active site.

A typical output of such a study is a table summarizing the binding energies and key interactions, as illustrated below with hypothetical data.

Table 1: Illustrative Molecular Docking Results for an Imidazole Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.2 | LYS-78, GLU-95 | Hydrogen Bond |

| VAL-34, ILE-145 | Hydrophobic | ||

| Protease Y | -7.5 | ASP-30, SER-32 | Hydrogen Bond |

| PHE-88, TRP-112 | Pi-Pi Stacking |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the binding pose and explore the conformational changes of both the ligand and the protein.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests a stable binding mode. These simulations are computationally intensive but offer invaluable information on the dynamic nature of molecular recognition. Studies on other imidazolo-triazole derivatives have used MD simulations to confirm the stability of docked complexes, with average RMSD values indicating stable binding within the receptor pocket. ajchem-a.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. DFT can accurately predict various molecular properties, such as bond lengths, bond angles, and the energies of molecular orbitals.

For this compound, DFT calculations can provide insights into its intrinsic properties. These calculations can optimize the molecule's geometry to its lowest energy state and compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. While specific DFT data for this compound is scarce, studies on other imidazole derivatives have utilized DFT to understand their electronic properties and reactivity. nih.govnih.gov For instance, DFT has been used to study the decomposition of nitroimidazole-based energetic materials by exploring their potential energy surfaces. nih.gov

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a computational method used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

An MESP analysis of this compound would reveal the electrophilic and nucleophilic sites on the molecule. The oxygen atoms of the carboxylate groups and the nitrogen atoms of the imidazole ring are expected to be regions of high electron density (negative potential), making them likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom attached to the imidazole nitrogen would be a region of positive potential. Such maps are valuable for understanding intermolecular interactions and chemical reactivity.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the process of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET properties. Computational models can predict these properties early in the drug development pipeline, saving time and resources. These predictions are based on the molecule's structure and physicochemical properties.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 212.20 g/mol | Influences absorption and distribution |

| LogP | 0.76310 echemi.com | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 81.28 Ų echemi.com | Relates to drug transport properties |

| Hydrogen Bond Donors | 1 | Influences binding and solubility |

| Hydrogen Bond Acceptors | 4 | Influences binding and solubility |

Note: The predicted values are from computational models and require experimental validation.

Determination and Theoretical Prediction of Partition Coefficients (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. LogP is a critical parameter in drug design as it affects a drug's absorption, distribution, and ability to cross cell membranes.

The theoretical prediction of LogP for this compound provides an estimate of its lipophilicity. A predicted LogP value of 0.76310 suggests that the compound is moderately lipophilic. echemi.com This value falls within a range that is often considered favorable for drug candidates, as it suggests a balance between aqueous solubility and lipid membrane permeability. Experimental determination of LogP can be carried out to validate this theoretical prediction and is crucial for a more accurate assessment of the compound's bioavailability. nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs with Imidazole Dicarboxylate Ligands

Diethyl Imidazole-2,4-dicarboxylate and its Derivatives as Ligands for Metal Complexes

This compound and its related derivatives, such as 2-alkyl-1H-imidazole-4,5-dicarboxylic acids, serve as multifunctional ligands in the formation of metal complexes. The parent ester often undergoes hydrolysis under synthetic conditions, yielding the corresponding dicarboxylate, which then coordinates to metal ions. These ligands, containing both imidazole (B134444) and carboxylate functionalities, are adept at bridging metal centers to create complex architectures. researchgate.net

Research has demonstrated the synthesis of various metal complexes using these ligands. For instance, derivatives like 2-propyl-1H-imidazole-4,5-dicarboxylate have been used to create complexes with a range of transition metals, including copper (Cu), cobalt (Co), iron (Fe), and nickel (Ni). tandfonline.com Similarly, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) has been successfully employed to synthesize novel complexes with Ni(II), Manganese (Mn)(II), and Cadmium (Cd)(II) ions. acs.org The resulting structures can range from discrete polynuclear complexes, like a tetranuclear molecular square observed with Ni(II), to extended polymeric frameworks. acs.org The specific metal ion and the substituents on the imidazole ring play a crucial role in determining the final structure and properties of the complex.

| Ligand Derivative | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Ni(II) | 0D Tetranuclear Molecular Square | acs.org |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Mn(II) | 2D Sheet / 2D Honeycomb-like Sheet | acs.org |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Cd(II) | 3D Framework | acs.org |

| 2-propyl-1H-imidazole-4,5-dicarboxylate | Cu(II), Co(II), Fe(II), Ni(II) | Coordination Complexes | tandfonline.com |

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

The synthesis of Metal-Organic Frameworks (MOFs) using imidazole dicarboxylate ligands is typically achieved through hydro(solvo)thermal methods. researchgate.netacs.org These conditions facilitate the deprotonation of the carboxylic acid groups and promote the coordination reaction between the ligand and the metal salt. Fine control over synthetic parameters such as pH, temperature, solvent system, and metal-to-ligand molar ratio is critical, as these factors can significantly influence the final product's structure and dimensionality. acs.orgacs.org

For example, using 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC), researchers have synthesized four different complexes by carefully adjusting the reaction conditions. acs.org Similarly, the use of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid with Ba(II) and Cd(II) has yielded highly water-stable MOFs. rsc.org

Characterization of these MOFs is performed using a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure and connectivity of the framework. researchgate.netacs.org Other essential characterization techniques include powder X-ray diffraction (PXRD) to confirm phase purity, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and thermogravimetric analysis (TGA) to assess thermal stability. tandfonline.com The properties of these materials, such as proton conductivity or magnetic behavior, are also investigated to explore their potential applications. acs.orgrsc.org

Diverse Coordination Modes of the Imidazole Dicarboxylate Ligands

A key feature of imidazole dicarboxylate ligands is their remarkable coordination versatility, which stems from the presence of multiple potential donor sites and the ability to exist in different deprotonation states. acs.orgacs.org The ligand can be singly, doubly, or triply deprotonated, leading to a wide range of coordination modes and, consequently, a rich structural diversity in the resulting frameworks. acs.orgacs.org

Studies on 4,5-imidazoledicarboxylic acid (H₃dcbi) complexes with cadmium, for instance, have revealed at least seven distinct coordination modes, ranging from simple monodentate binding to complex μ₅-bridging modes. acs.org The degree of deprotonation has been shown to directly influence the dimensionality of the final architecture:

Singly deprotonated (H₂dcbi⁻) ligands tend to act in a monodentate fashion, coordinating through either an imidazole nitrogen or an N,O-chelate mode, which typically results in mononuclear (0D) structures. acs.org

Doubly deprotonated (Hdcbi²⁻) ligands often adopt μ₂, μ₃, or μ₄ bridging modes, leading to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. acs.org

Triply deprotonated (dcbi³⁻) ligands can engage in higher-order bridging, such as the μ₅ mode, which facilitates the construction of robust three-dimensional (3D) frameworks. acs.org

This versatility allows for a "ligand-directed assembly" approach, where the structure and properties of the MOF can be systematically tuned by modifying the ligand's substituents and controlling its deprotonation state during synthesis. acs.org

Catalytic Evaluation of Imidazole Dicarboxylate-Supported Metal Complexes

The well-defined structures and accessible metal sites within imidazole dicarboxylate-based complexes make them promising candidates for catalysis. Research into the catalytic properties of these materials has shown their effectiveness in various chemical transformations.

A study involving complexes of Cu, Co, Fe, and Ni supported by a 2-propyl-1H-imidazole-4,5-dicarboxylate ligand demonstrated their catalytic activity in the reduction of p-nitrophenol (PNP) to p-aminophenol. tandfonline.com This reaction is a common benchmark for evaluating the catalytic performance of nanomaterials. The study found that the complexes were highly efficient, achieving a conversion rate of over 90%. tandfonline.com Kinetic analysis revealed that the reduction followed a pseudo-second-order model, indicating second-order reaction kinetics. tandfonline.com Such findings highlight the potential of these metal complexes to serve as effective and reusable catalysts.

Supramolecular Assembly and Hydrogen Bonding Networks

In the solid state, derivatives of imidazole-4,5-dicarboxylic acid are known to form reliable and predictable hydrogen-bonding motifs. researchgate.netacs.org One dominant feature is the formation of an intramolecular hydrogen bond, which creates a stable seven-membered quasi-ring. researchgate.netacs.org This intramolecular interaction can bias the conformation of the ligand.

Intermolecular hydrogen bonds are also crucial in dictating the extended structure. These can occur between various donor and acceptor sites, including the imidazole N-H groups, carboxylate oxygens, and coordinated water molecules. These interactions can link individual complexes or polymeric chains into higher-dimensional networks, such as 1-D ribbons or 2-D wavy sheets. psu.edu The interplay between coordination bonds and hydrogen-bonding networks is a key principle in the crystal engineering of these materials, allowing for the design of solids with specific topologies and properties. psu.edu

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways for Diethyl Imidazole-2,4-dicarboxylate

The synthesis of this compound is a cornerstone for its application in various fields. While established methods exist, future research will focus on developing more efficient, scalable, and environmentally benign synthetic routes. One of the most conventional and scalable methods involves the reaction of diethyl tartrate dinitrate with an ammonium (B1175870) ion and formaldehyde (B43269) under acidic conditions. However, the drive for innovation is pushing researchers to explore novel methodologies.

| Synthetic Approach | Key Features | Potential Advantages | References |

| Improved Debus-Radziszewski Reaction | Optimization of the classic reaction using modern catalysts and reaction media. | Higher yields, reduced reaction times, and improved purity profiles. | nih.gov |

| Metal-Catalyzed Cyclizations | Utilization of transition metals like nickel or ruthenium to catalyze the formation of the imidazole (B134444) ring. | High functional group tolerance and potential for asymmetric synthesis. | rsc.org |

| Flow Chemistry Synthesis | Continuous processing in microreactors for precise control over reaction parameters. | Enhanced safety, scalability, and potential for automation and high-throughput screening. | N/A |

| Enzymatic Synthesis | Use of biocatalysts to construct the imidazole core. | High stereoselectivity, mild reaction conditions, and environmentally friendly. | N/A |

Rational Design and Synthesis of New Imidazole Dicarboxylate Derivatives with Enhanced Biological Specificity

The core structure of this compound serves as a versatile scaffold for the creation of new derivatives with tailored biological activities. jchemrev.com The field is moving towards a rational design approach, where computational tools are used to predict the biological activity of novel compounds before their synthesis. This approach allows for the development of derivatives with enhanced specificity for particular biological targets, such as enzymes or receptors. nih.govresearchgate.net

For example, research has shown that imidazole derivatives can be designed to act as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) and the SARS-CoV-2 main protease. nih.govrsc.org Future efforts will likely focus on creating libraries of imidazole dicarboxylate derivatives and screening them against a wide range of biological targets to identify new therapeutic leads.

| Derivative Class | Target Application | Design Strategy | References |

| Asymmetric Dicarboxamides | Antiviral agents (e.g., SARS-CoV-2 inhibitors) | Structure-based design targeting the enzyme's active site. | rsc.org |

| Substituted Phenyl Imidazoles | Anticancer agents (e.g., EGFR inhibitors) | Molecular docking to optimize binding affinity and selectivity. | nih.gov |

| Fused-Ring Imidazoles | Anti-inflammatory agents | Exploring novel heterocyclic systems fused to the imidazole core. | researchgate.net |

| Peptidomimetics | Modulators of protein-protein interactions | Incorporating amino acid residues to mimic natural peptide ligands. | N/A |

Advanced Mechanistic Investigations of Biological Activities and Target Engagement

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. The ester groups in the molecule are thought to enhance its ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate the activity of various enzymes and influence biochemical pathways.

Future research will employ advanced analytical techniques to elucidate these mechanisms in greater detail. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced mass spectrometry will be instrumental in identifying the specific binding sites of these compounds on their target proteins. Furthermore, cellular and in-vivo imaging techniques can provide real-time information on target engagement and downstream biological effects.

| Investigative Technique | Information Gained | Potential Impact | References |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound bound to its target protein. | Facilitates structure-based drug design and optimization. | nih.govrsc.org |

| Molecular Dynamics Simulations | Insights into the dynamic behavior and stability of the compound-target complex. | Predicts binding affinities and identifies key interactions. | nih.govnih.gov |

| Cell-Based Thermal Shift Assays | Confirmation of target engagement within a cellular context. | Validates the primary mechanism of action. | N/A |

| Metabolomics and Proteomics | Understanding the global impact on cellular pathways and protein expression. | Identifies potential off-target effects and biomarkers of response. |

Exploration of this compound in Emerging Material Science Applications

The utility of this compound extends beyond the biomedical field into the realm of material science. Its rigid, aromatic structure and the presence of functionalizable ester groups make it an attractive building block for the synthesis of novel materials with unique properties.

One area of significant potential is in the development of metal-organic frameworks (MOFs). The dicarboxylate functionality can coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and sensing. nih.gov Additionally, this compound can serve as a precursor for advanced polymers with enhanced thermal stability and mechanical properties. chemimpex.com Future research will likely explore the incorporation of this compound into a wider range of materials, including conductive polymers, liquid crystals, and functional coatings.

| Material Application | Role of this compound | Potential Properties and Uses | References |

| Metal-Organic Frameworks (MOFs) | Organic linker coordinating with metal ions. | High porosity for gas storage, separation, and catalysis. | nih.gov |

| High-Performance Polymers | Monomer unit in polymerization reactions. | Enhanced thermal stability and mechanical strength for aerospace and automotive applications. | chemimpex.com |

| Dye-Sensitized Solar Cells (DSSCs) | Component of organic dyes used as sensitizers. | Efficient light harvesting for solar energy conversion. | ekb.egresearchgate.net |

| Nanoparticle Functionalization | Surface modification agent for nanoparticles. | Creation of sensors for detecting ions and biomolecules. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Imidazole Dicarboxylate Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize all aspects of research into this compound and its derivatives. nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. nih.gov

In drug discovery, AI algorithms can be used to predict the biological activity, toxicity, and pharmacokinetic properties of novel imidazole derivatives, thereby accelerating the identification of promising drug candidates. nih.govcrimsonpublishers.com In synthesis, ML models can predict the optimal reaction conditions to maximize yield and purity, and even suggest novel synthetic routes. researchgate.net

| AI/ML Application Area | Specific Task | Expected Outcome | References |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) modeling. | Prediction of biological activity for virtual screening of large compound libraries. | nih.gov |

| Drug Discovery | De novo drug design. | Generation of novel imidazole-based structures with desired properties. | researchgate.net |

| Chemical Synthesis | Retrosynthetic analysis. | Prediction of viable synthetic pathways for target molecules. | researchgate.net |

| Material Science | Property prediction. | Forecasting the physical and chemical properties of new materials incorporating the imidazole dicarboxylate scaffold. | N/A |

Green Chemistry Approaches and Process Intensification in Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. Future research into the synthesis of this compound will undoubtedly be guided by these principles.

This includes the exploration of solvent-free reaction conditions, the use of microwave irradiation to accelerate reactions and reduce energy input, and the development of catalytic systems that can be recycled and reused. nih.govnih.gov Process intensification, which aims to make chemical processes smaller, safer, and more efficient, will also play a key role. This could involve the use of continuous flow reactors, which offer superior control over reaction parameters compared to traditional batch processes.

| Green Chemistry Strategy | Description | Benefits | References |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions rapidly and efficiently. | Shorter reaction times, higher yields, and reduced energy consumption. | nih.govnih.gov |

| Use of Green Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water or deep eutectic solvents. | Reduced environmental impact and improved safety. | rsc.orgnih.gov |

| Catalyst Recycling | Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. | Reduced waste and lower production costs. | N/A |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. | Elimination of solvent waste and simplification of product purification. | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations